![molecular formula C10H18N2O3S B14260505 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one CAS No. 189361-48-6](/img/structure/B14260505.png)
4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one is a complex organic compound that belongs to the class of azabicyclo nonanes. This compound is characterized by its unique bicyclic structure, which includes a sulfonyl group and a diazabicyclo nonane core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of appropriate precursors to form the diazabicyclo nonane structure.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the diazabicyclo nonane core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学研究应用
4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its antiprotozoal activity, where the compound targets key enzymes in the metabolic pathways of the parasites .
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.2.2]nonane: This compound shares the same bicyclic core but lacks the sulfonyl group.
2-Azabicyclo[3.2.2]nonane: Another similar compound with a different substitution pattern.
Uniqueness
The presence of the sulfonyl group in 4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one imparts unique chemical and biological properties that are not observed in its analogs. This functional group enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound in scientific research and potential therapeutic applications .
属性
CAS 编号 |
189361-48-6 |
|---|---|
分子式 |
C10H18N2O3S |
分子量 |
246.33 g/mol |
IUPAC 名称 |
4-propylsulfonyl-1,4-diazabicyclo[3.2.2]nonan-3-one |
InChI |
InChI=1S/C10H18N2O3S/c1-2-7-16(14,15)12-9-3-5-11(6-4-9)8-10(12)13/h9H,2-8H2,1H3 |
InChI 键 |
NDIGWTUEQDQEKW-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)N1C2CCN(CC2)CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


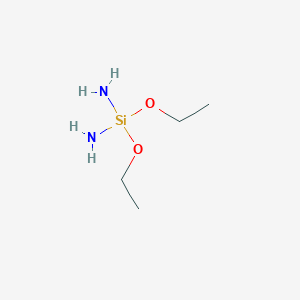
![Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro-](/img/structure/B14260429.png)
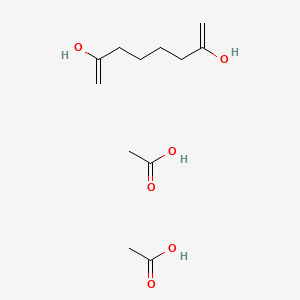
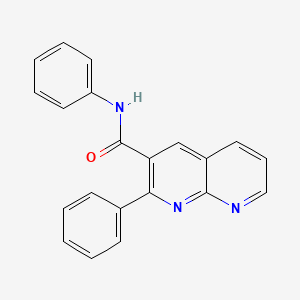
![[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene](/img/structure/B14260444.png)

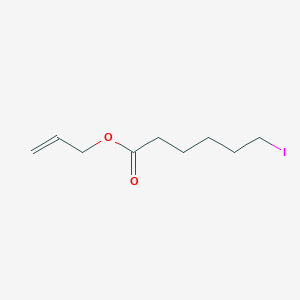
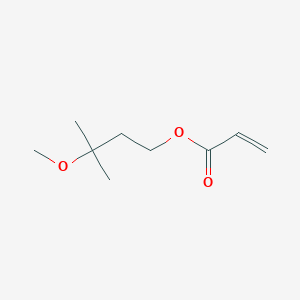
![Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-](/img/structure/B14260478.png)

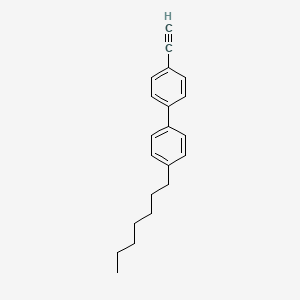
![{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B14260487.png)

![1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine](/img/structure/B14260502.png)
